Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate is an organic compound with the molecular formula C11H17N2O4 It is a derivative of oxazole and carbamate, featuring a tert-butyl group, a formyl group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate typically involves the protection of amino groups using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The synthesis can be carried out under mild conditions, often involving the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate may involve large-scale synthesis using similar protecting group strategies. The process typically includes steps such as nitrosation, reduction, esterification, and condensation to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: NaBH4, methanol or ethanol as solvent.
Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate involves its ability to form stable carbamate linkages with amino groups. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic conditions, releasing the active amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize carbamate linkages .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A related compound with a thiazole ring instead of an oxazole ring.
Uniqueness
Its ability to undergo various chemical transformations and its stability under different conditions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRSPVIKJDXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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